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Introduction & Biological Significance

4'-Thionucleosides (thNAs) are a class of synthetic nucleoside analogues where the endocyclic oxygen
atom in the furanose ring is replaced by sulfur [1]. This single modification profoundly impacts their
biological activity, leading to improved pharmacokinetic and pharmacodynamic properties, and making them
attractive leads in oncology and virology [2] [1]. A key advantage is their increased resistance to enzymatic

degradation due to the stabilized C—N anomeric bond [1].

Prominent examples include the anticancer drug thiarabine (4'-thioaraC), which offers a superior oral
dosing regimen compared to its parent compound cytarabine [1]. Other thNAs, such as FF-10502 and 4'-thio-
DMDC, also demonstrate potent anticancer and anti-HIV activities [1]. Additionally, 4'-thioadenosine
derivatives have been designed as potent and selective agonists at the human A3 adenosine receptor,

exhibiting nanomolar binding affinity and anti-growth effects on leukemia cells [3].

Novel Synthetic Strategy Overview

Traditional syntheses of thNAs often rely on sugar derivatives and can be limited in flexibility and scalability
[1]. A recent de novo synthesis addresses these challenges through a concise and modular approach [2] [1].
The key innovation lies in using a simple, achiral aldehyde and building the nucleoside skeleton through a

series of highly efficient reactions, which is readily scalable and provides access to diverse C2'-modified
thNAs [1].

The core strategy involves two main phases:
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e Preparation of a Key Fluoro-Mesylate Intermediate from an achiral starting material.
e A Double Displacement Cyclization using a sulfur nucleophile to form the 4'-thiosugar ring and
concurrently couple it with the nucleobase.

Experimental Protocol & Workflow

This protocol is adapted from the open-access publication by Lucas et al. [2] [1].
Materials & Equipment

e Starting Material: TBS-protected keto fluoride (e.g., 22e for 5-methyluridine derivatives) [1].

¢ Reagents: L-Selectride, Tetramethylammonium triacetoxyborohydride (MesN-BH(OACc)s), Mesyl
chloride (MsClI), Triethylamine (EtsN), Sodium hydrosulfide (NaSH), Sodium sulfide nonahydrate
(Naz2S-9H20), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

¢ Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM).

e Equipment: Standard Schlenk line for air-sensitive reactions, round-bottom flasks, magnetic stirrer,
heating mantle, chromatography equipment for purification.

Step-by-Step Procedures
Part A: Synthesis of the Fluoro-Mesylate Intermediate (from 22e to 15)

The following workflow visualizes the three-step process to obtain the critical fluoro-mesylate intermediate:
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e TBS Protection of the Secondary Alcohol: Dissolve the keto fluoride 22e in anhydrous DCM under
an inert atmosphere. Add imidazole and TBS-CI. Stir at room temperature until reaction completion
(monitor by TLC). Quench the reaction and extract. Purify the product by column chromatography [1].

¢ Diastereoselective Carbonyl Reduction: Dissolve the TBS-protected intermediate in anhydrous
THF and cool to -78°C. Slowly add L-Selectride (1.0 M in THF) to reduce the carbonyl group,
affording the 1,3-anti diol with high selectivity. Carefully quench the reaction and extract the product
[1].

¢ Mesylate Formation: Dissolve the 1,3-anti diol in DCM and cool to 0°C. Add triethylamine, followed
slowly by mesyl chloride. Stir until complete conversion. Work up the reaction and purify to yield the
fluoro-mesylate intermediate 15. This three-step sequence from 22e to 15 is achieved in ~75%
overall yield [1].

Part B: Double Displacement Cyclization to Form the 4'-Thionucleoside

The fluoro-mesylate intermediate then undergoes a key cyclization to form the 4'-thionucleoside core:
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¢ Cyclization Reaction: Charge a solution of the fluoro-mesylate 15 in dry DMSO (optimized
concentration ~0.3 M) into a flame-dried flask. Add freshly recrystallized NaSH.

¢ Reaction Conditions: Heat the reaction mixture to 115°C and stir for approximately 3 hours. Monitor
the reaction by TLC or LC-MS.

e Work-up and Isolation: After completion, cool the reaction to room temperature. Carefully quench
and dilute with ethyl acetate and water. Separate the organic layer, wash thoroughly with brine, dry
over anhydrous MgSOa, and concentrate under reduced pressure.

¢ Purification: Purify the crude product by flash column chromatography to obtain the orthogonally
protected 4'-thionucleoside (e.g., 16). This cyclization step proceeds in ~60% yield [1].

Results & Data Analysis

Scope of the Synthesis & Yields

The developed methodology is applicable to a range of nucleobases. The table below summarizes the

synthesis yields for different thNAs.

Table 1: Scope and Yields of 4'-Thionucleosides Synthesized [1]

Nucleobase / Starting Product Overall Yield
. Key Notes
Heterocycle Fluorohydrin thNA (4 steps)
Thymine 22e (TBS 16 ~50% Model compound,
protected) multigram scale
5-Methyluridine 22e 24e ~50% Demonstrated on 50 g
scale
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Nucleobase / Starting Product Overall Yield
. Key Notes

Heterocycle Fluorohydrin thNA (4 steps)

Uracil 23a 24a ~40% Yield optimized via DOE
(115°C, 0.3 M)

Pyrazole 22c 24c Good yield Compatible with non-
classical bases

Adenine (Bz 22d 24d Good yield Access to purine thNAs

protected)

Optimization of Uracil Cyclization

For uracil-containing substrates, initial conditions led to nucleobase cleavage. A Design of Experiment
(DOE) approach optimized the relationship between temperature, concentration, and time. The maximum

yield of 47% for 24a was achieved at a concentration of ~0.3 M after 3 hours at 115°C [1].

Synthesis of a 4'-Selenonucleoside Analogue

The protocol's versatility was demonstrated by reacting the thymine derivative 15 with NaSeH (generated in
situ from Se and NaBHa in EtOH), yielding the 4'-selenonucleoside analogue 25. This highlights the

potential for accessing other chalcogen-modified nucleosides [1].

Discussion & Applications

Biological Activity & Therapeutic Potential

The synthesized 4'-thionucleosides are precursors to biologically active compounds. Thiarabine, derived
from 4'-thiouridine, is a prime example used against hematological malignancies [1]. Furthermore, 4'-
thioadenosine derivatives have been engineered as highly potent and selective agonists for the human A3
adenosine receptor (A3AR). Compounds such as 2-chloro-N°-(3-iodobenzyl)-4'-thioadenosine-5'-
methyluronamide exhibit binding affinity (Ki) in the nanomolar range (0.38 nM). The anti-tumor activity of
these compounds in models like HL-60 leukemia cells is linked to the inhibition of the Wnt signaling

pathway [3].
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Protocol Advantages and Limitations

e Advantages:
o Scalability: Demonstrated on multigram (50 g) scale [1].
o Flexibility: Provides access to both purine and pyrimidine thNAs, as well as C2'-modified
analogues due to orthogonal protecting groups [2] [1].
o Efficiency: Avoids reliance on natural sugar starting materials, using a de novo synthesis from
simple achiral building blocks [1].
e Limitations:
o Challenges were noted in accessing cytosine and guanine aldol products, limiting the
immediate scope for these bases [1].
o Uracil-containing substrates require optimized conditions to prevent deglycosylation [1].

Visualizing Thiarabine's Mechanism

The following diagram illustrates the proposed mechanism of action for thiarabine, connecting its synthesis

to therapeutic application:

A3 Adenosine Receptor
Agonist (e.g., 4'-thioadenosine derivative)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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